molecular formula C10H8N2O2 B084851 2-Phenylpyrimidine-4,6-diol CAS No. 13566-71-7

2-Phenylpyrimidine-4,6-diol

Katalognummer: B084851
CAS-Nummer: 13566-71-7
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: WTDXDRUHQKVYKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylpyrimidine-4,6-diol (C₁₀H₈N₂O₂, MW 188.19 g/mol) is a pyrimidine derivative characterized by hydroxyl groups at positions 4 and 6 and a phenyl substituent at position 2. It is synthesized via the Pinner pyrimidine synthesis method, involving the reaction of benzamidine hydrochloride with ethyl dimethyl malonate in the presence of sodium ethoxide, followed by acidification and recrystallization . Its structure is confirmed by NMR spectroscopy (¹H and ¹³C), with distinct peaks at δ 11.80 (s, 2H, hydroxyl groups) and aromatic resonances for the phenyl ring . This compound serves as a precursor for pharmaceuticals and agrochemicals, notably in synthesizing ABCG2 inhibitors via chlorination with POCl₃ .

Eigenschaften

IUPAC Name

4-hydroxy-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDXDRUHQKVYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286860
Record name 2-phenylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13566-71-7
Record name 13566-71-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Condensation of Benzamidine Derivatives with Malonic Acid Esters

The most widely documented method involves the cyclocondensation of benzamidine hydrochloride with diethyl malonate in the presence of sodium ethoxide. This reaction proceeds via a nucleophilic attack mechanism, where the amidine group facilitates ring closure.

Reaction Conditions:

  • Solvent: Absolute ethanol (≥99.5%)

  • Base: Sodium ethoxide (1.0–3.5 mol equivalents relative to malonic ester)

  • Temperature: Reflux (70–90°C)

  • Duration: 4–8 hours post-addition

Mechanistic Steps:

  • Deprotonation of diethyl malonate by sodium ethoxide, forming a reactive enolate.

  • Nucleophilic attack by the amidine nitrogen on the carbonyl carbon of the malonate.

  • Cyclization with elimination of ethanol, yielding the pyrimidine ring.

Yield Optimization:

  • Increasing the benzamidine-to-malonate ratio to 2.5:1 improves conversion to >80%.

  • Stepwise addition of malonic ester minimizes side reactions like oligomerization.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe transitioning from batch to continuous reactors to enhance throughput. Key parameters include:

ParameterBatch ProcessContinuous Process
Reaction Time6–10 hours1–2 hours
Temperature Control±5°C variability±1°C precision
Yield75–82%85–89%

Advantages:

  • Reduced solvent consumption (30% lower ethanol use).

  • Real-time pH monitoring enables precise acidification during workup.

Critical Process Variables

Solvent Selection

Ethanol is preferred for its ability to solubilize both ionic (benzamidine hydrochloride) and organic (diethyl malonate) components. Alternatives like methanol reduce yields by 15–20% due to incomplete cyclization.

Acidification Protocol

Post-reaction acidification with HCl (pH 2–6) precipitates the product. Controlled addition at 0.5–1.0 mL/min prevents localized overheating, which can degrade the diol.

Impurity Profiling and Mitigation

Common byproducts include:

  • 4-Hydroxy-6-methoxypyrimidine: Forms if ethanol is partially replaced by methanol.

  • Benzamide: Results from hydrolysis of unreacted benzamidine.

Purification Techniques:

  • Recrystallization from hot water (80°C) removes polar impurities.

  • Activated carbon treatment reduces colored byproducts by 90%.

Emerging Innovations

Enzyme-Catalyzed Cyclization

Preliminary studies using lipases (e.g., Candida antarctica) in non-aqueous media show 60–65% yields at 50°C, offering a greener alternative.

Photochemical Activation

UV irradiation (254 nm) accelerates ring closure by generating reactive diradical intermediates, cutting reaction times by 40% .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like phosphorus oxychloride.

Major Products:

    Oxidation: Formation of 2-phenylpyrimidine-4,6-dione.

    Reduction: Formation of 2-phenyl-4,6-dihydroxypyrimidine.

    Substitution: Formation of 2-phenyl-4,6-dihalopyrimidine.

Wissenschaftliche Forschungsanwendungen

2-Phenylpyrimidine-4,6-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenylpyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 2-phenylpyrimidine-4,6-diol and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Phenyl (C₆H₅) at C2 C₁₀H₈N₂O₂ 188.19 ABCG2 inhibitor precursor
Pyrimidine-4,6-diol H at C2 C₄H₄N₂O₂ 112.09 Ligand in aqueous cross-couplings
5-Methylpyrimidine-4,6-diol Methyl (CH₃) at C5 C₅H₆N₂O₂ 126.11 Synthetic reagent
2-Aminopyrimidine-4,6-diol Amino (NH₂) at C2 C₄H₅N₃O₂ 127.10 Azo dye component; biological screening
4,6-Dihydroxy-2-methylpyrimidine Methyl (CH₃) at C2 C₅H₆N₂O₂ 126.11 Chemical synthesis intermediate
4,6-Diphenylpyrimidine-2-ol Phenyl groups at C4 and C6 C₁₆H₁₂N₂O 248.28 Anthelmintic activity

Pyrimidine-4,6-diol Derivatives in GPR84 Agonism

Pyrimidine-4,6-diol derivatives with alkyl chains at C2 or C6 (e.g., compounds 43 and 44) exhibit varying agonistic activity against GPR84. Compound 43 (2-octylaminopyrimidine-4,6-diol) retains potency similar to lead compound 39, while compound 44 (6-octylpyrimidine-2,4-diol) shows reduced activity, highlighting the importance of substituent position . Carbon chain length (C9–C14) also critically influences potency, as seen in compounds 5–23 .

Azo Dyes Derived from Pyrimidine-4,6-diols

Pyrimidine-4,6-diol-based azo dyes (e.g., compounds 5–7) synthesized via diazotization and coupling exhibit orange-red coloration and are evaluated for biological activities.

Anthelmintic Activity of Disubstituted Pyrimidines

4,6-Diphenylpyrimidine-2-ol derivatives demonstrate significant anthelmintic activity against Pheretima posthuma, with paralysis and death times comparable to albendazole. Substituents like nitro or hydroxy groups further modulate efficacy .

Biologische Aktivität

Overview

2-Phenylpyrimidine-4,6-diol is a heterocyclic compound characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and hydroxyl groups at the 4- and 6-positions. Its molecular formula is C10H8N2O2. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its biological activities, including enzyme inhibition and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of benzamidine hydrochloride with diethyl malonate in the presence of sodium ethoxide, followed by refluxing to facilitate product formation. The compound can undergo various transformations, such as oxidation to yield 2-phenylpyrimidine-4,6-dione or reduction to form 2-phenyl-4,6-dihydroxypyrimidine.

Enzyme Inhibition

One significant area of research regarding this compound is its role as an enzyme inhibitor. Notably, derivatives of this compound have been shown to inhibit Aurora kinase A , a critical protein involved in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Antiviral Properties

Recent studies have explored the antiviral properties of phenolic compounds related to this compound. For instance, certain derivatives have demonstrated the ability to bind to the allosteric site of SARS-CoV-2 papain-like protease (PLpro) , inhibiting its activity and preventing viral replication. These findings highlight the potential of this compound in developing antiviral therapies .

Anti-inflammatory Effects

Research has also indicated that related pyrimidine compounds can suppress nitric oxide (NO) production in immune cells. For example, various substituted pyrimidines were tested for their ability to inhibit immune-activated NO production, with some exhibiting significant anti-inflammatory effects .

Case Study: Aurora Kinase Inhibition

A study investigating several pyrimidine derivatives found that this compound effectively inhibited Aurora kinase A with an IC50 value indicating potent activity. The mechanism involved competitive inhibition where the compound binds to the ATP-binding site of the enzyme, disrupting its function in cell cycle regulation.

Case Study: Antiviral Activity Against SARS-CoV-2

In vitro assays demonstrated that certain derivatives of this compound exhibited antiviral activity against SARS-CoV-2 by inhibiting PLpro. The compounds were shown to prevent essential interactions between PLpro and ubiquitin or ISG15, which are crucial for viral replication and evasion of host immune responses .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 Value (μM)Mechanism of Action
This compound Aurora kinase A inhibition~5Competitive inhibition at ATP-binding site
5-Fluoro-2-amino-4,6-dichloropyrimidine NO production inhibition2Inhibition of immune response
4-(2-hydroxyethyl)phenol Antiviral activity against SARS-CoV-2>100Allosteric inhibition of PLpro

Q & A

Q. How do pH variations influence the stability and degradation pathways of this compound in aqueous solutions?

  • Methodological Answer : Under acidic conditions (pH <3), protonation of hydroxyl groups accelerates hydrolysis to phenylurea derivatives. Alkaline conditions (pH >9) promote deprotonation and oxidation. Stability studies using LC-MS at 25°C show a half-life of 48 hours at pH 7.4 (phosphate buffer), decreasing to 12 hours at pH 2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpyrimidine-4,6-diol
Reactant of Route 2
2-Phenylpyrimidine-4,6-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.